3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride
Overview
Description
3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride is a potent drug compound developed and synthesized for its potential use in scientific research and industry1. It has a molecular formula of C8H15ClFNO and a molecular weight of 195.66 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride. However, azetidine derivatives can be synthesized through various methods such as the aza-Michael addition of NH-heterocycles2.Molecular Structure Analysis
The molecular structure of 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride consists of an azetidine ring, which is a four-membered cyclic amine, attached to a fluorine atom and an oxolane ring1.
Chemical Reactions Analysis
Specific chemical reactions involving 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride are not available in the search results. However, azetidine derivatives can participate in various chemical reactions, including aza-Michael addition2.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride, such as melting point, boiling point, solubility, and stability, are not available in the search results.Scientific Research Applications
1. Applications in Neuroreceptor Imaging
The compound 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a derivative of azetidine, is a potent ligand for human alpha4beta2 nicotinic acetylcholine receptors (nAChR). It has been developed for positron emission tomography (PET) imaging of central nAChRs, demonstrating promising in vivo characteristics for neuroreceptor imaging (Doll et al., 1999).
2. Role in Antibacterial Agents
Azetidines, particularly the 7-azetidinylquinolones, have been synthesized to study their antibacterial properties. These compounds, with various substituents, exhibit significant antibacterial activity, emphasizing the importance of the azetidine moiety in enhancing the efficacy of these agents (Frigola et al., 1995), (Frigola et al., 1994).
3. Synthetic Methodologies
The synthesis of compounds like 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride has been reported, demonstrating methodologies that offer high purity and are suitable for industrialization. These synthetic pathways are crucial for producing azetidine-based compounds for research and therapeutic applications (Zhang Zhi-bao, 2011).
4. Drug Discovery and Development
Azetidines are used in the drug discovery process, as demonstrated by their incorporation into important drug frameworks like EGFR inhibitors and antimalarial agents. This underscores their utility in the development of new pharmacologically active compounds (Duncton et al., 2009).
5. Fluorination for Enhanced Reactivity
Studies have shown that fluorine substitution in aziridines and azetidines can significantly alter their reactivity and regioselectivity, a critical consideration in synthetic chemistry and drug design (Banks, 2006).
Safety And Hazards
The safety and hazards associated with 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for 3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride are not specified in the search results. However, given its potential use in scientific research and industry1, it could be explored for various applications in medicinal chemistry and drug discovery.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact experts in the field.
properties
IUPAC Name |
3-fluoro-3-(oxolan-2-ylmethyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-8(5-10-6-8)4-7-2-1-3-11-7;/h7,10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFPETFTFFNOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2(CNC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[(oxolan-2-yl)methyl]azetidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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